O-(cyclohexanecarbonyl)lysergol
Description
O-(Cyclohexanecarbonyl)lysergol is a semi-synthetic derivative of lysergol, a clavine alkaloid structurally related to lysergic acid diethylamide (LSD). Lysergol itself is a reduced alcohol form of lysergic acid, characterized by a tetracyclic ergoline scaffold . This acylation reaction typically proceeds under mild conditions using a base such as triethylamine in tetrahydrofuran (THF) .
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C23H28N2O2/c1-25-13-15(14-27-23(26)16-6-3-2-4-7-16)10-19-18-8-5-9-20-22(18)17(12-24-20)11-21(19)25/h5,8-10,12,15-16,21,24H,2-4,6-7,11,13-14H2,1H3/t15-,21-/m1/s1 |
InChI Key |
NHINDOWVGVTFBF-QVKFZJNVSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lysergol and Its Natural Derivatives
Lysergol (MW: 254.3 g/mol) demonstrates partial agonism at serotonin receptors (5-HT1A, 5-HT2A–C) but with reduced efficacy compared to serotonin (5-HT). For example, (+)-lysergol activates 5-HT2A with an EC50 of 1.6 nM but achieves only 51% of 5-HT’s maximal stimulation . Key physicochemical properties of lysergol include a density of 1.3 g/cm³ and a boiling point of 465.8°C .
Fluorinated Derivatives
(+)-13-Fluorolysergol, a fluorinated analog, shows selectivity for 5-HT1A and 5-HT2A but significantly reduced activation (17% of 5-HT’s maximum at 5-HT2A) . The fluorine substitution likely enhances metabolic stability but reduces receptor engagement efficacy.
Stereoisomeric Derivatives
Stereochemical variations significantly impact activity. (−)-Lysergol, a non-natural enantiomer, selectively agonizes 5-HT2C, while (+)-isolysergol (C8 epimer of lysergol) retains 5-HT1A affinity but loses 5-HT2C activity, highlighting the importance of C(8) configuration .
O-(Cyclohexanecarbonyl)lysergol: Hypothesized Properties
While direct data on this compound are absent, its structure suggests:
- Increased Lipophilicity : The cyclohexanecarbonyl group (logP contribution ~2.5) would enhance membrane permeability compared to lysergol (logP ~1.7 inferred from surface tension data ).
- Molecular Weight : Estimated MW ~364 g/mol (lysergol + C7H10O moiety).
Comparative Data Table
*Inferred properties based on structural analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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